molecular formula C11H11N3O3S B11056020 4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one

4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one

Cat. No.: B11056020
M. Wt: 265.29 g/mol
InChI Key: RFADSEGICRRZET-UHFFFAOYSA-N
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Description

4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one is a heterocyclic compound that features a unique combination of furan, triazole, and oxolanone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Oxolanone Ring: The oxolanone ring can be synthesized through a lactonization reaction, where a hydroxy acid undergoes intramolecular esterification under acidic conditions.

    Coupling Reactions: The final step involves coupling the triazole, furan, and oxolanone rings through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can be done by:

  • Using continuous flow reactors to control reaction conditions precisely.
  • Employing high-throughput screening to identify the best catalysts and reaction conditions.
  • Implementing purification techniques such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, converting it into a dihydrotriazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atom, leading to the formation of various thioether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Thioether derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound is being explored for its potential as a drug candidate for treating infections and inflammatory diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Coatings: The compound can be used in the formulation of protective coatings due to its chemical stability.

    Adhesives: It can be incorporated into adhesive formulations to improve their bonding strength.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can bind to bacterial cell wall components, disrupting their integrity and leading to cell lysis.

    Pathways Involved: The compound can inhibit specific enzymes involved in metabolic pathways, leading to the accumulation of toxic intermediates and cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-([5-(Furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one
  • 4-([5-(Furan-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl)oxolan-2-one
  • 4-([5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl)tetrahydrofuran-2-one

Uniqueness

  • Structural Features : The presence of the furan, triazole, and oxolanone rings in a single molecule makes it unique compared to other compounds with only one or two of these rings.
  • Reactivity : The combination of these rings imparts unique reactivity patterns, allowing for diverse chemical transformations.
  • Applications : Its broad range of applications in chemistry, biology, medicine, and industry sets it apart from similar compounds.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

4-[[5-(furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxolan-2-one

InChI

InChI=1S/C11H11N3O3S/c1-14-10(7-2-3-16-5-7)12-13-11(14)18-8-4-9(15)17-6-8/h2-3,5,8H,4,6H2,1H3

InChI Key

RFADSEGICRRZET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SC2CC(=O)OC2)C3=COC=C3

Origin of Product

United States

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